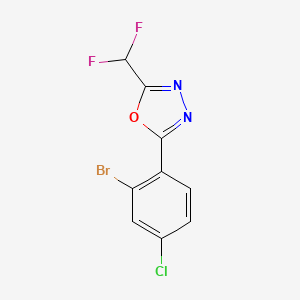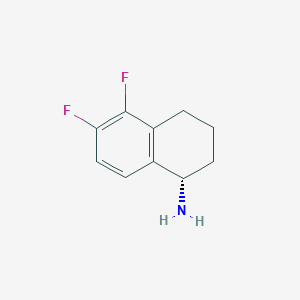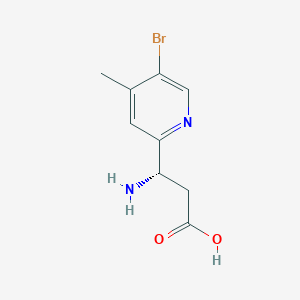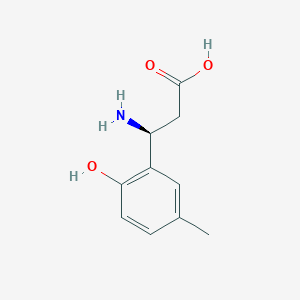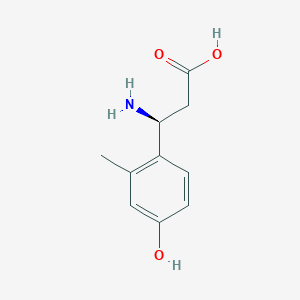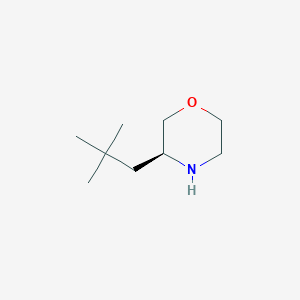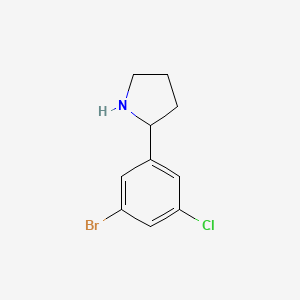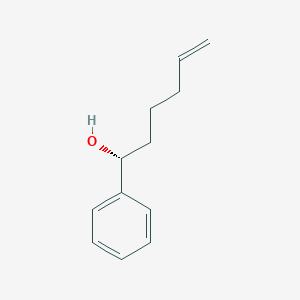
(R)-1-Phenylhex-5-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Phenylhex-5-EN-1-OL is an organic compound characterized by a phenyl group attached to a hexenol chain. This compound is chiral, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylhex-5-EN-1-OL typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-25°C to maintain the stability of the chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-1-Phenylhex-5-EN-1-OL can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the desired enantiomer. The use of recyclable chiral catalysts also makes the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenylhex-5-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: Phenylhexenal or phenylhexanoic acid.
Reduction: Phenylhexane.
Substitution: Phenylhexenyl chloride or bromide.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Phenylhex-5-EN-1-OL is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicine, ®-1-Phenylhex-5-EN-1-OL is investigated for its potential therapeutic properties. Its derivatives are explored for use in treating various conditions, including inflammation and infections.
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique structure contributes to the development of new aromatic compounds with desirable sensory properties.
Mechanism of Action
The mechanism of action of ®-1-Phenylhex-5-EN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets in a specific orientation, leading to a biological response. The pathways involved may include signal transduction cascades or metabolic processes that result in the observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenylhex-5-EN-1-OL: The enantiomer of ®-1-Phenylhex-5-EN-1-OL with different biological activity.
1-Phenylhexane: A similar compound without the hydroxyl group, leading to different chemical properties.
1-Phenylhex-5-EN-1-AL: The aldehyde derivative of ®-1-Phenylhex-5-EN-1-OL.
Uniqueness
®-1-Phenylhex-5-EN-1-OL is unique due to its chiral nature and the presence of both a phenyl group and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(1R)-1-phenylhex-5-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9,12-13H,1,3,5,10H2/t12-/m1/s1 |
InChI Key |
HKBIUZBZBSIUBN-GFCCVEGCSA-N |
Isomeric SMILES |
C=CCCC[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
C=CCCCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


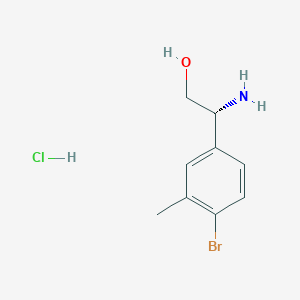
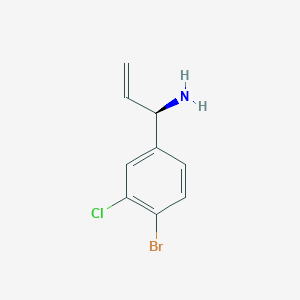
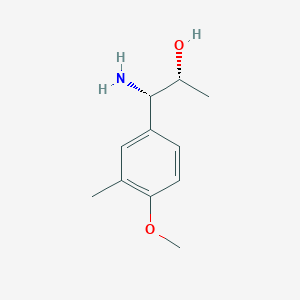
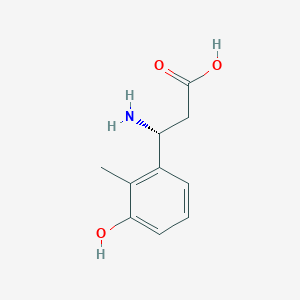
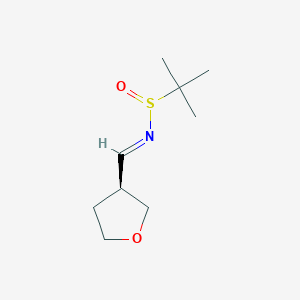
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
